molecular formula C16H13ClN4O3S B2773674 N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 898612-58-3

N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2773674
CAS No.: 898612-58-3
M. Wt: 376.82
InChI Key: VXSINYKPFIUMCC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group, a pyridinyl group, and an oxadiazole ring connected via a sulfanyl-acetamide linkage

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3S/c1-23-13-3-2-11(17)8-12(13)19-14(22)9-25-16-21-20-15(24-16)10-4-6-18-7-5-10/h2-8H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSINYKPFIUMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the pyridinyl group: This step often involves coupling reactions, such as Suzuki or Stille coupling, to attach the pyridinyl moiety to the oxadiazole ring.

    Attachment of the chloro-methoxyphenyl group: This can be done through nucleophilic substitution reactions, where the chloro-methoxyphenyl group is introduced to the intermediate compound.

    Formation of the sulfanyl-acetamide linkage: This final step involves the reaction of the intermediate with a suitable thiol and acylating agent to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s structural features suggest potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.

Industry:

    Polymer Science: Incorporation into polymers to enhance their mechanical or thermal properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. For example, the oxadiazole ring may interact with metal ions in enzyme active sites, while the pyridinyl group can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
  • N-(5-chloro-2-methoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
  • N-(5-chloro-2-methoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide

Uniqueness: The unique combination of the chloro-methoxyphenyl group, pyridinyl group, and oxadiazole ring in N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide imparts specific chemical properties that are not found in other similar compounds. This uniqueness can be leveraged in designing molecules with tailored biological or chemical activities.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be summarized as follows:

Property Value
Molecular FormulaC₁₈H₁₈ClN₅O₂S
Molecular Weight440.9 g/mol
CAS Number886937-40-2

Research indicates that this compound exhibits its biological activity primarily through interactions with specific molecular targets. The compound's oxadiazole and pyridine moieties are thought to play critical roles in its mechanism of action, potentially involving:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to cancer progression or bacterial growth.
  • Apoptosis Induction : Evidence suggests that it can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Antimicrobial Properties : The compound has shown promise against various bacterial strains.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. For instance:

  • In vitro Studies : The compound demonstrated cytotoxic effects on various cancer cell lines. In one study, it showed an IC50 value of approximately 25.72 μM against MCF cancer cells, indicating significant anti-proliferative activity .
  • In vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to control groups, suggesting its potential as an effective anticancer agent .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties:

  • Bacterial Strains : It has shown effectiveness against both Gram-positive and Gram-negative bacteria in laboratory settings. Specific tests indicated that it inhibits the growth of Staphylococcus aureus and Escherichia coli with varying degrees of efficacy.

Case Studies

A few notable case studies highlight the biological activity of this compound:

  • Study on Apoptosis Induction : A study demonstrated that this compound could induce apoptosis in MCF7 breast cancer cells through mitochondrial pathways. Flow cytometry results confirmed increased early apoptotic cell populations upon treatment with the compound .
  • Antibacterial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior antibacterial activity against resistant strains of Staphylococcus aureus compared to conventional treatments .

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